(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate
Brand Name: Vulcanchem
CAS No.: 501684-26-0
VCID: VC2878250
InChI: InChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8-9H,3H2,1-2H3
SMILES: CCOC(=O)C(C=NC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N
Molecular Formula: C13H13N3O5
Molecular Weight: 291.26 g/mol

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate

CAS No.: 501684-26-0

Cat. No.: VC2878250

Molecular Formula: C13H13N3O5

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate - 501684-26-0

Specification

CAS No. 501684-26-0
Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
IUPAC Name ethyl 2-cyano-3-(3-methoxy-4-nitrophenyl)iminopropanoate
Standard InChI InChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8-9H,3H2,1-2H3
Standard InChI Key LDCMJHMWIKCZKI-UHFFFAOYSA-N
SMILES CCOC(=O)C(C=NC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N
Canonical SMILES CCOC(=O)C(C=NC1=CC(=C(C=C1)[N+](=O)[O-])OC)C#N

Introduction

Chemical Identity and Physical Properties

(E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate is a cyano compound characterized by its distinctive molecular structure containing a cyano group (-C≡N), an imine linkage, and both methoxy and nitro substituents on a phenyl ring. The compound is formally identified by the CAS registry number 501684-26-0 and is also known by the alternative name "2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester" . The compound exhibits the (E) configuration, referring to the stereochemistry around the imine double bond.

Physical and Chemical Characteristics

The physical and chemical properties of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate are summarized in Table 1, providing essential information for researchers interested in working with this compound.

Table 1: Physical and Chemical Properties of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate

PropertyValueSource
CAS Number501684-26-0
Molecular FormulaC₁₃H₁₃N₃O₅
Molecular Weight291.26 g/mol
IUPAC NameEthyl 2-cyano-3-(3-methoxy-4-nitrophenyl)iminopropanoate
Standard InChIInChI=1S/C13H13N3O5/c1-3-21-13(17)9(7-14)8-15-10-4-5-11(16(18)19)12(6-10)20-2/h4-6,8-9H,3H2,1-2H3
Physical StateSolid
Storage Condition-20°C
Purity (Available)≥95%

The molecular structure of this compound features several functional groups that contribute to its chemical reactivity and biological properties. The cyano group is known for its electron-withdrawing properties, while the imine linkage provides a site for potential nucleophilic attack. The methoxy and nitro substituents on the phenyl ring create an electron density distribution that influences the compound's reactivity and interaction with biological targets.

Synthesis Methodologies

Biological ActivityMechanismPotential ApplicationSource
AnticancerInduction of apoptosis through caspase activationTreatment of cancer
AntioxidantFree radical scavengingPrevention of oxidative stress-related diseases
NeuroprotectiveMechanism not fully elucidatedTreatment of neurodegenerative disorders

Structure-Activity Relationship Studies

Understanding the relationship between the structure of (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate and its biological activities is crucial for the development of more potent derivatives with enhanced pharmacological properties.

Key Structural Features

Several structural features contribute to the biological activities of this compound:

  • The cyano group (-C≡N): Provides electron-withdrawing effects and may serve as a hydrogen bond acceptor in biological systems

  • The imine linkage (-C=N-): Creates a rigid structure and may participate in hydrogen bonding

  • The nitro group (-NO₂): Strong electron-withdrawing group that can influence the electron distribution in the molecule

  • The methoxy group (-OCH₃): Electron-donating group that can affect the reactivity of the aromatic ring

  • The ethyl ester moiety: Contributes to lipophilicity and may influence cellular uptake and distribution

Analytical Characterization

ParameterRecommendationSource
Storage Temperature-20°C
Use RestrictionsFor research use only. Not for human or veterinary use.
Recommended Purity≥95% for research applications
Safety PrecautionsHandle with appropriate personal protective equipment

Comparison with Related Compounds

While the search results don't provide direct comparisons, it's worth noting that (E)-Ethyl 2-cyano-3-((3-methoxy-4-nitrophenyl)imino)propanoate belongs to a broader class of cyano-imine compounds that have demonstrated various biological activities. A related compound mentioned in the search results is (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, which is used as a coupling reagent for amide and peptide synthesis with racemization-suppressing properties .

The structural differences between these compounds result in distinct chemical reactivity and applications, highlighting the versatility of cyano-containing compounds in organic synthesis and medicinal chemistry.

Future Research Directions

Methodological Advances

Advancements in synthetic methodologies could focus on:

  • Development of stereoselective synthesis routes to ensure high purity of the (E)-isomer

  • Green chemistry approaches to reduce environmental impact

  • Scale-up methods for industrial production if therapeutic potential is validated

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